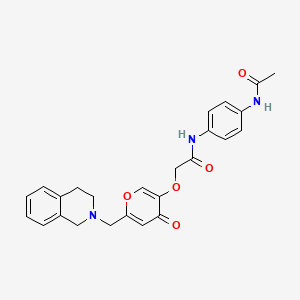
N-(4-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H25N3O5 and its molecular weight is 447.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, with the CAS number 898441-09-3, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of the current literature.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O5 |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 898441-09-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydroisoquinoline moiety and the attachment of the 4H-pyran scaffold. Methods such as microwave-assisted synthesis have been employed to enhance yield and efficiency, allowing for a more straightforward production process compared to traditional methods .
Antimicrobial Properties
Research has indicated that derivatives of 4H-pyrans, including this compound, exhibit notable antimicrobial activity. In particular, studies have shown effectiveness against Mycobacterium bovis, suggesting potential use in treating tuberculosis and related infections .
Anticancer Activity
The compound also demonstrates anticancer properties. Various studies have highlighted that pyran derivatives can induce apoptosis in cancer cells through multiple pathways, including oxidative stress and mitochondrial dysfunction . The presence of the dihydroisoquinoline moiety is believed to enhance these effects by interacting with cellular targets involved in cancer progression.
Antioxidant Effects
Antioxidant activity is another significant aspect of this compound's biological profile. Compounds containing pyran structures have been reported to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies
- Antimicrobial Evaluation : A study published in the Journal of Heterocyclic Chemistry evaluated several pyran derivatives for their antimicrobial properties against various bacterial strains. The results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent .
- Anticancer Research : In vitro studies conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase, indicating its potential as a lead compound for further anticancer drug development.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-17(29)26-20-6-8-21(9-7-20)27-25(31)16-33-24-15-32-22(12-23(24)30)14-28-11-10-18-4-2-3-5-19(18)13-28/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPRTWDNYAOPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














